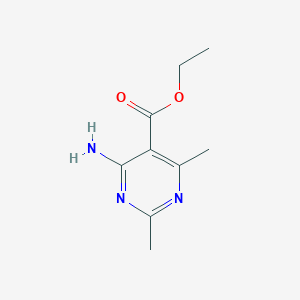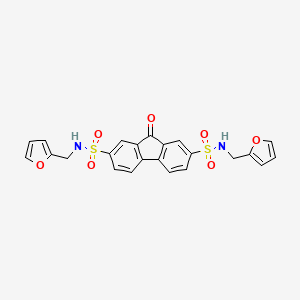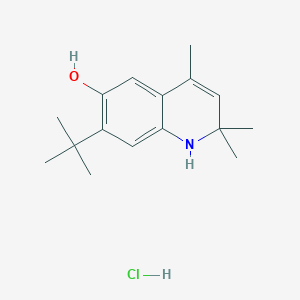![molecular formula C18H22N2O3 B5113142 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as J147, is a synthetic compound that has been studied for its potential neuroprotective and cognition-enhancing properties. J147 was first synthesized by the Salk Institute for Biological Studies in 2011 and has since gained attention for its promising effects in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood. However, it has been suggested that 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide may work by targeting multiple pathways involved in neurodegeneration, including the production of amyloid-beta and the activation of inflammatory pathways. 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
In preclinical studies, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease. 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to reduce amyloid-beta levels and increase neurogenesis in the brain. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied for its potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its potential therapeutic benefits in treating neurodegenerative diseases. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its limited bioavailability, which may impact its effectiveness in clinical trials.
Zukünftige Richtungen
Future research on 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide may focus on improving its bioavailability and testing its effectiveness in clinical trials. Additionally, further studies may investigate the potential anti-inflammatory and antioxidant properties of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its effects on other neurodegenerative diseases.
Synthesemethoden
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the pyridine ring and subsequent reactions to form the benzamide and diethoxy groups.
Wissenschaftliche Forschungsanwendungen
3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied extensively for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in the brain. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied for its potential anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-22-16-7-6-15(12-17(16)23-5-2)18(21)20-13(3)14-8-10-19-11-9-14/h6-13H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLOOJDWSUEMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=NC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[1-(pyridin-4-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)

![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)



![1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)



![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
